molecular formula C19H22N2O3S B2492427 (E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide CAS No. 1798418-63-9

(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide

Cat. No.: B2492427
CAS No.: 1798418-63-9
M. Wt: 358.46
InChI Key: DYHNNVXYDSWZTN-WYMLVPIESA-N
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Description

(E)-N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide is a chemical research reagent of significant interest in medicinal chemistry and drug discovery. The core structure of this compound integrates a sulfonamide group, a functionality prevalent in many pharmacologically active molecules, linked via an ethene bridge to a phenyl ring and a 3-methoxypyrrolidine moiety. The 3-methoxypyrrolidine group is a common structural feature in compounds targeting the central nervous system and is frequently utilized to modulate the physicochemical properties of drug candidates, such as their solubility and metabolic stability . Researchers can leverage this reagent as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening campaigns. Its potential mechanisms of action are derived from its molecular framework, which may allow it to interact with various enzyme families, including histone deacetylases (HDACs) and other protein targets where sulfonamide-based inhibitors are known to be active . The (E)-configured ethenesulfonamide group can act as a rigid scaffold, potentially mimicking transition states or other structural motifs in biological systems. This compound is provided exclusively for research applications in laboratory settings.

Properties

IUPAC Name

(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-24-19-11-13-21(15-19)18-9-7-17(8-10-18)20-25(22,23)14-12-16-5-3-2-4-6-16/h2-10,12,14,19-20H,11,13,15H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHNNVXYDSWZTN-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing findings from various studies, including its pharmacological effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17_{17}H20_{20}N2_2O2_2S
  • Molecular Weight : 334.42 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide group, which is known to exhibit various biological activities, including antibacterial and anti-inflammatory effects.

Antimicrobial Activity

Studies have demonstrated that sulfonamide derivatives possess significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, it has shown promising activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These findings suggest that the compound may serve as a potential candidate for the development of new antibiotics, especially in the context of rising antibiotic resistance.

Anticancer Activity

Recent research has indicated that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as:

Cell LineIC50 (µM)
HeLa15.5
A54912.3
MCF-718.7

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in bacterial metabolism.
  • Cell Cycle Arrest : The compound appears to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : Preliminary studies suggest that it may modulate pathways such as Wnt/β-catenin, which are critical in cancer progression.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against resistant strains of S. aureus .

Case Study 2: Anticancer Properties

A recent investigation published in Cancer Research assessed the anticancer properties of this compound on multiple cancer cell lines. The study concluded that the compound effectively inhibited cell proliferation and induced apoptosis through caspase activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include 3-chloro-N-phenyl-phthalimide () and (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) (). Key differences lie in their core scaffolds and substituents:

Compound Name Core Structure Functional Groups Key Substituents Applications References
Target Compound Ethenesulfonamide Sulfonamide, methoxypyrrolidine (E)-ethenesulfonamide, 3-methoxypyrrolidinylphenyl Likely pharmaceutical -
3-Chloro-N-phenyl-phthalimide Phthalimide Phthalimide, chloro Chloro at C3, phenyl at N1 Polymer synthesis
IIIa () Quinolinyl-sulfonamide Sulfonamide, quinoline, methoxy 4-Methoxyphenyl, 5-chloro-8-hydroxyquinolin-7-yl, (E)-styryl Potential bioactivity
  • Functional Groups: The target’s sulfonamide group contrasts with the phthalimide ring in 3-chloro-N-phenyl-phthalimide, which is critical for polymer monomer synthesis . In IIIa, the sulfonamide is conjugated to a quinolinyl system, a heterocycle associated with antimicrobial or anticancer activity .
  • IIIa’s 5-chloro-8-hydroxyquinolinyl group may enhance metal chelation or π-stacking interactions .

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